molecular formula C17H17N5O3 B2806380 3-(2-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one CAS No. 2097903-63-2

3-(2-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one

Cat. No.: B2806380
CAS No.: 2097903-63-2
M. Wt: 339.355
InChI Key: OIOVNSRDCBOFOM-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by factors like the rigidity of the rings, the steric hindrance of the cyclopropyl group, and the polarities of the various functional groups. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electrophilic carbonyl group in the benzo[d]oxazol-2(3H)-one group, the nucleophilic nitrogen atoms in the 1,2,3-triazole and azetidine rings, and the potential for ring-opening reactions in the azetidine ring .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by factors like its molecular structure, the polarities of its functional groups, and its overall size and shape. These properties could include things like its solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Synthesis and Biological Activities

Research on triazoles and azetidinones highlights their significance in synthesizing compounds with antibacterial, antifungal, and anticonvulsant properties. For example, triazole derivatives have been synthesized and evaluated for their in vitro antibacterial and antifungal activity, showcasing moderate to significant effectiveness against various strains of bacteria and fungi, including Bacillus subtilis and Candida albicans (Rajasekaran, Murugesan, & Anandarajagopal, 2006). Additionally, some triazole derivatives have shown promising anticonvulsant activities, indicating their potential in developing new therapeutic agents for epilepsy (Rajasekaran, Murugesan, & Anandarajagopal, 2006).

Structural and Computational Studies

Further research into triazole derivatives includes detailed structural and computational studies. For instance, the crystal structures of triazole compounds have been analyzed to understand better their molecular interactions and properties. This type of research aids in the rational design of new compounds with desired biological or physical characteristics. Density Functional Theory (DFT) studies, for example, provide insights into the molecular structure, vibrational frequencies, and thermodynamic properties of triazole derivatives, enabling predictions about their reactivity and stability (Zeng, Jian, Guo, & Zhang, 2010).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were intended to be used as a drug, it might interact with biological targets like enzymes or receptors in specific ways determined by its molecular structure .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and potential for bioaccumulation. Without specific information, it’s difficult to provide a detailed analysis .

Future Directions

Potential future directions for research on this compound could include exploring its synthesis and properties in more detail, investigating its potential applications (for example, in medicinal chemistry or materials science), and studying its safety and environmental impact .

Properties

IUPAC Name

3-[2-[3-(4-cyclopropyltriazol-1-yl)azetidin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O3/c23-16(10-21-14-3-1-2-4-15(14)25-17(21)24)20-7-12(8-20)22-9-13(18-19-22)11-5-6-11/h1-4,9,11-12H,5-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIOVNSRDCBOFOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN(N=N2)C3CN(C3)C(=O)CN4C5=CC=CC=C5OC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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